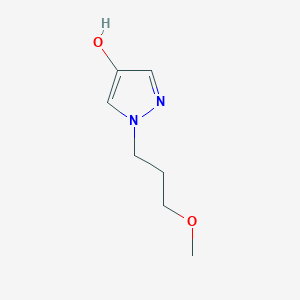

1-(3-methoxypropyl)-1H-pyrazol-4-ol

Descripción general

Descripción

1-(3-Methoxypropyl)-1H-pyrazol-4-ol (MMPP) is a synthetic molecule that has been used in a variety of scientific and medical applications. MMPP is a substituted pyrazole, a heterocyclic compound composed of a five-membered ring of four carbon atoms and one nitrogen atom. It has been studied for its potential uses in drug delivery, drug synthesis, and medical diagnostics.

Aplicaciones Científicas De Investigación

Medicine: Prokinetic Agent Synthesis

1-(3-methoxypropyl)-1H-pyrazol-4-ol: is a key intermediate in the synthesis of Prucalopride , a medication used to treat gastrointestinal conditions . The compound’s role in the synthesis process is crucial due to its ability to bind to specific receptors in the gastrointestinal tract, thereby enhancing motility.

Chemistry: Organic Synthesis

In the field of organic chemistry, this compound is utilized for the synthesis of various organic derivatives. Its structure allows for modifications that can lead to the development of new molecules with potential applications in materials science and pharmaceuticals.

Enzyme Inhibition: Alzheimer’s Research

Researchers have explored the use of derivatives of this compound in the inhibition of enzymes linked to neurodegenerative diseases like Alzheimer’s. By modifying the core structure, scientists aim to develop inhibitors that can prevent or slow down the progression of such diseases .

Nonlinear Optics: Material Development

The compound’s derivatives are being studied for their potential applications in nonlinear optics. This research could lead to advancements in the development of materials for optical data storage and laser technology .

Materials Science: Polymer Development

In materials science, 1-(3-methoxypropyl)-1H-pyrazol-4-ol is investigated for its use in the development of new polymers with enhanced properties. These polymers could have applications in various industries, including automotive and aerospace .

Pharmaceuticals: Drug Development

The pharmaceutical industry has shown interest in this compound for its potential use in drug development. Its versatility in forming various derivatives makes it a valuable asset in creating new therapeutic agents .

Mecanismo De Acción

Target of Action

It is structurally similar to brinzolamide , which is a highly specific, non-competitive, reversible carbonic anhydrase II (CA-II) inhibitor . CA-II is primarily targeted to reduce ocular pressure in patients with ocular hypertension or open-angle glaucoma .

Mode of Action

As a structural analog of Brinzolamide, 1-(3-methoxypropyl)-1H-pyrazol-4-ol might also act as a carbonic anhydrase inhibitor. Carbonic anhydrase inhibitors work by decreasing the production of aqueous humor, which in turn reduces intraocular pressure . This is particularly beneficial in the treatment of conditions like glaucoma, where increased intraocular pressure can lead to damage to the optic nerve and loss of vision .

Biochemical Pathways

Carbonic anhydrase is an enzyme that assists rapid interconversion of carbon dioxide and water into bicarbonate and protons (or vice versa), a reaction that occurs rather slowly in the absence of a catalyst .

Pharmacokinetics

These properties significantly impact a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

This could potentially prevent or slow the progression of conditions like glaucoma .

Propiedades

IUPAC Name |

1-(3-methoxypropyl)pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-11-4-2-3-9-6-7(10)5-8-9/h5-6,10H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIUKHDCDOYWKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C=C(C=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-methoxypropyl)-1H-pyrazol-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

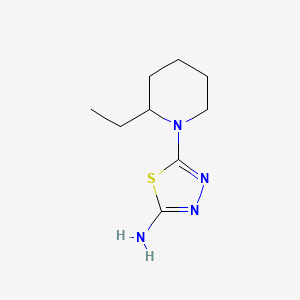

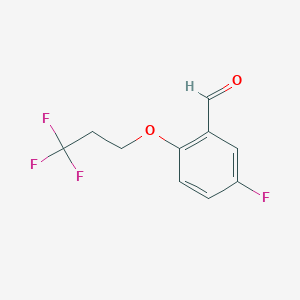

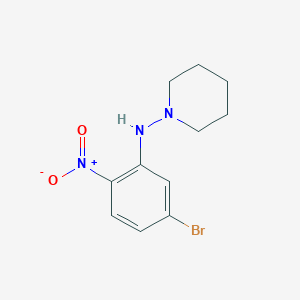

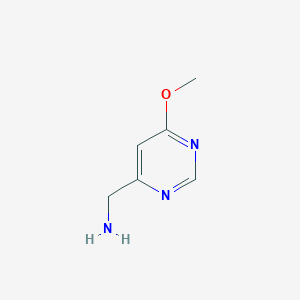

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,8-Dichloro-3,4-dihydro-4-methyl-2H-pyridazino[4,5-B][1,4]oxazine](/img/structure/B1407261.png)

![Methyl 1H-pyrrolo[3,2-B]pyridine-7-carboxylate](/img/structure/B1407264.png)

![tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate](/img/structure/B1407265.png)

![2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B1407272.png)